molecular formula C30H25GeN B14498040 N,N,1,1,1-Pentaphenylgermanamine CAS No. 64653-46-9

N,N,1,1,1-Pentaphenylgermanamine

Cat. No.: B14498040
CAS No.: 64653-46-9
M. Wt: 472.2 g/mol
InChI Key: NUOPOIHZHHRTRT-UHFFFAOYSA-N
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Description

N,N,1,1,1-Pentaphenylgermanamine is a germanium-based organometallic compound featuring five phenyl groups bonded to a central germanium atom. The structure likely comprises two phenyl groups attached via a nitrogen atom (N,N-diphenyl) and three additional phenyl groups directly bonded to germanium. Theoretical comparisons with structurally similar nitrogen- and silicon-based compounds can offer insights into its chemical behavior .

Properties

CAS No.

64653-46-9

Molecular Formula

C30H25GeN

Molecular Weight

472.2 g/mol

IUPAC Name

N-phenyl-N-triphenylgermylaniline

InChI

InChI=1S/C30H25GeN/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H

InChI Key

NUOPOIHZHHRTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[Ge](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaphenylgermanamine typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{GeCl}_4 + 5 \text{PhLi} \rightarrow \text{Ge(Ph)}_5 + 4 \text{LiCl} ] where (\text{Ph}) represents a phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N,1,1,1-Pentaphenylgermanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.

    Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products:

    Oxidation: Germanium dioxide (GeO₂).

    Reduction: Germanium hydrides (GeH₄).

    Substitution: Phenyl-substituted germanium compounds.

Scientific Research Applications

N,N,1,1,1-Pentaphenylgermanamine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which N,N,1,1,1-Pentaphenylgermanamine exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups attached to the germanium atom can participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to specific targets. Additionally, the germanium atom can coordinate with various ligands, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Central Atom Effects
  • Germanium (Ge): Larger atomic radius (1.22 Å) and lower electronegativity (2.01) compared to nitrogen (N: 0.75 Å, 3.04) and silicon (Si: 1.11 Å, 1.90).
  • Nitrogen (N) : Smaller size and higher electronegativity stabilize charge distribution in amines (e.g., triphenylamine, CAS 603-34-9), enabling applications in organic electronics .
  • Silicon (Si) : Silanamines (e.g., Silanamine, CAS 181231-68-5) exhibit intermediate properties, with Si–N bonds being more hydrolytically stable than Ge–N bonds .
Substituent Effects
  • Phenyl Groups : The five phenyl groups in N,N,1,1,1-Pentaphenylgermanamine introduce significant steric bulk, likely reducing solubility in polar solvents compared to less-substituted analogs like N,N-Diphenyl-p-phenylenediamine (CAS 2350-01-8) .

Physicochemical Properties

Table 1: Comparative Properties of Phenyl-Substituted Amines
Compound Name Central Atom Phenyl Groups Molecular Weight (g/mol) Key Properties
This compound (hypothetical) Ge 5 ~550* High steric bulk, low polarity
Triphenylamine (CAS 603-34-9) N 3 245.31 High thermal stability, used in OLEDs
N,N-Diphenyl-p-phenylenediamine (CAS 2350-01-8) N 2 260.34 Antioxidant, moderate solubility
Silanamine (CAS 181231-68-5) Si 1 ~300† Hydrolytic stability, niche catalysis

*Calculated based on formula Ge(NPh₂)Ph₃; †Estimated from similar silanamines.

Key Observations:
  • Stability : The Ge–N bond’s lower bond dissociation energy (~250 kJ/mol) compared to Si–N (~355 kJ/mol) and N–C (~305 kJ/mol) suggests reduced thermal stability .
  • Solubility : High phenyl substitution likely renders the germanium compound insoluble in water and sparingly soluble in organic solvents, similar to tetraphenylbiphenyldiamine (CAS 14118-16-2) .

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